![molecular formula C9H9N3O B591502 (2-[1,2,4]Triazol-1-yl-phenyl)methanol CAS No. 914349-48-7](/img/structure/B591502.png)

(2-[1,2,4]Triazol-1-yl-phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

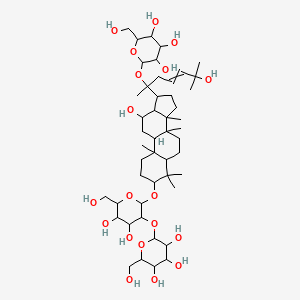

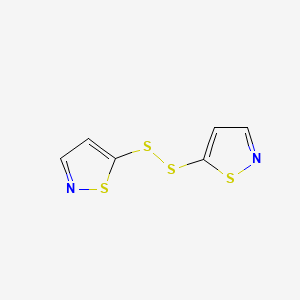

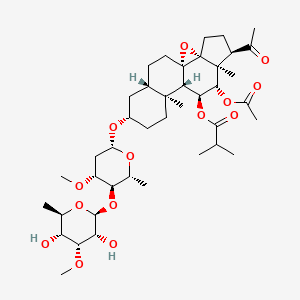

“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is a chemical compound that contains a triazole ring. Triazole is a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . The compound is an intermediate in the synthesis of Itraconazole .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in a review .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a methanol group through a 1,2,4-triazole ring . The mean planes of the phenyl and triazole rings are nearly perpendicular to one another .Chemical Reactions Analysis

Triazole compounds, including “this compound”, exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications

Antiviral and Antitumoral Activity

A study reported the synthesis of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, leading to compounds with promising in vitro antiviral and antitumoral activities. Structural variations on the phenyl moiety allowed tuning of biological properties toward antiviral or antitumoral activities, with the mode of action for antitumoral activity being the inhibition of tubulin polymerization (Parameshwara Chary Jilloju et al., 2021).

Catalysis

Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition, forming a stable complex with CuCl. This complex catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently in water or under neat conditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC reactions (Salih Ozcubukcu et al., 2009).

Glycosidase Inhibition

Research on crystal structures of related compounds, such as (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, revealed mild α-glycosidase inhibition activity. These findings suggest potential applications in the development of glycosidase inhibitors for therapeutic purposes (Daniel Gonzaga et al., 2016).

Antimicrobial Activity

A series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, highlighting the potential of triazolyl derivatives in combating microbial infections (V. Sunitha et al., 2017).

Corrosion Inhibition

Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic medium. Computational chemistry studies showed that these derivatives can adsorb on the mild steel surface, suggesting their potential in corrosion prevention applications (Qisheng Ma et al., 2017).

Mechanism of Action

Target of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They have been shown to interact with various biological targets, influencing their function and leading to these diverse activities .

Mode of Action

The mode of action involves the interaction between the compound and cyclohexanone in methanol. This interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can influence a wide range of biological pathways due to their diverse pharmacological properties . For instance, some 1,2,4-triazole derivatives have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cellular stress responses .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . These effects are likely the result of the compound’s interactions with its various biological targets.

Action Environment

It’s known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones . This suggests that the compound’s action could be influenced by the pH of its environment.

Safety and Hazards

“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of innovative antifungal agents is essential. Some fungicidal agents are no longer effective due to resistance development, various side effects, and high toxicity. Therefore, the synthesis and development of some new antifungal agents are necessary . Triazole compounds are one of the most important active pharmaceutical scaffolds and have been widely applied in many medicinal scaffolds . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .

Properties

IUPAC Name |

[2-(1,2,4-triazol-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTYAARJJYHAHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654348 |

Source

|

| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-48-7 |

Source

|

| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)